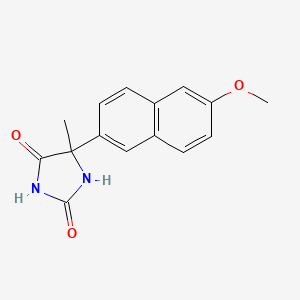

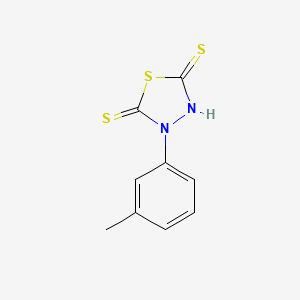

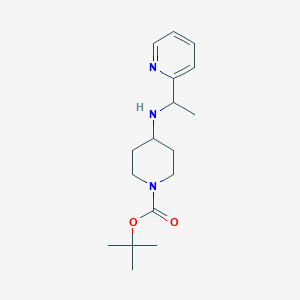

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as CPMEP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in several neurological disorders. In

Scientific Research Applications

Synthesis and Properties of Conducting Polymers

Research has focused on synthesizing a series of conducting polymers based on derivatives similar to the chemical structure . These polymers exhibit significant electrical conductivity and good thermal stability, which are crucial for applications in electronic devices and sensors. The study by Pandule et al. (2014) demonstrates the effect of substituents on the properties of these polymers, highlighting their potential in creating advanced materials with tailored electrical and optical properties Pandule et al., 2014.

Antitumor Activity

Derivatives of the compound have been explored for their antitumor properties. Hayakawa et al. (2004) discovered a cytotoxic agent selective against a tumorigenic cell line, indicating the potential of these compounds in developing new anticancer treatments. This work underscores the diverse biological activities that can be targeted by modifying the chemical structure Hayakawa et al., 2004.

Organocatalytic Synthesis

The compound's derivatives have been used in organocatalytic syntheses to create spiro[pyrrolidin-3,3'-oxindoles], which are of significant interest due to their biological activities. Chen et al. (2009) described an enantioselective approach to synthesize these derivatives, showcasing the compound's utility in facilitating complex chemical reactions Chen et al., 2009.

Corrosion Inhibition

Derivatives have also been evaluated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. The work by Eddy and Ita (2011) highlights the compound's potential as an effective corrosion inhibitor, linking its chemical structure to its protective capabilities Eddy & Ita, 2011.

Fluorescent Probes

Finally, the compound and its derivatives have applications in developing fluorescent probes for detecting metal ions. Xiong et al. (2020) synthesized fluorescent benzofuro[2,3-c]pyridines, demonstrating their utility as ratiometric fluorescent probes for mercury detection, which is crucial for environmental monitoring and safety assessments Xiong et al., 2020.

properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(8-13-2-1-7-18-13)15-6-5-12(9-15)17-10-11-3-4-11/h1-2,7,11-12H,3-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJYZENDSOYBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

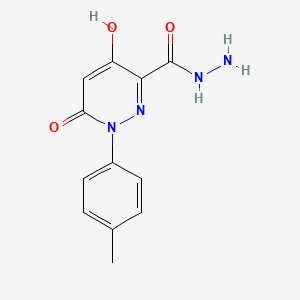

![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)

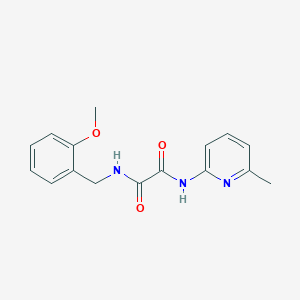

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)

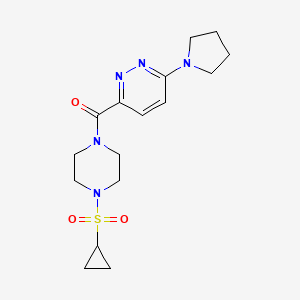

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2868925.png)